molecular formula C8H12OS2 B14627425 5-tert-Butoxy-2-thiophenethiol CAS No. 54789-36-5

5-tert-Butoxy-2-thiophenethiol

Cat. No.: B14627425
CAS No.: 54789-36-5
M. Wt: 188.3 g/mol
InChI Key: RBNOGBNNXDHPCW-UHFFFAOYSA-N
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Description

5-tert-Butoxy-2-thiophenethiol is a high-purity chemical reagent designed for research and development applications. Thiophene-based compounds are a significant class of heterocyclic aromatics widely used as building blocks in the synthesis of agrochemicals, pharmaceuticals, and functional materials . This compound features a tert-butoxy group and a thiol group on its thiophene ring, a structure that may be of interest for further chemical modification, such as in the development of novel monomers for conjugated polymers . Conjugated polythiophenes are known for their exceptional electrical and optical properties, finding utility in organic thin-film transistors, plastic solar cells, and chemosensors . Researchers can leverage this reagent to explore new material properties or as a synthetic intermediate. The product is strictly for professional laboratory research use and is not intended for diagnostic, therapeutic, or personal use. Handling should be conducted in a well-ventilated area using appropriate personal protective equipment.

Properties

CAS No.

54789-36-5

Molecular Formula

C8H12OS2

Molecular Weight

188.3 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxy]thiophene-2-thiol

InChI

InChI=1S/C8H12OS2/c1-8(2,3)9-6-4-5-7(10)11-6/h4-5,10H,1-3H3

InChI Key

RBNOGBNNXDHPCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(S1)S

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 5-tert-Butoxy-2-thiophenethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to remove the tert-butoxy group or to modify the thiophene ring.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or alkoxides can react with the thiol group under basic conditions.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Deprotected thiophenes.

    Substitution: Thiophene derivatives with various substituents.

Scientific Research Applications

Chemistry: 5-tert-Butoxy-2-thiophenethiol is used as a building block in organic synthesis. Its reactivity makes it valuable for constructing more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, thiophenethiols can be used as probes or intermediates in the synthesis of biologically active compounds. They may also be investigated for their potential therapeutic properties .

Industry: In industrial applications, thiophenethiols are used in the production of polymers, dyes, and other materials. Their unique properties can enhance the performance of these materials in various applications .

Mechanism of Action

The mechanism of action of 5-tert-Butoxy-2-thiophenethiol involves its interaction with molecular targets through its thiol group. Thiols are known to form strong bonds with metals and can act as ligands in coordination chemistry. The tert-butoxy group can influence the compound’s reactivity by providing steric hindrance, which can affect the accessibility of the thiol group to reactants .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following table summarizes key structural and functional differences between 5-<span style="text-transform: lowercase;">tert</span>-Butoxy-2-thiophenethiol and related compounds:

Compound Name Core Structure Key Functional Groups Steric/Electronic Features
5-<span style="text-transform: lowercase;">tert</span>-Butoxy-2-thiophenethiol Thiophene -SH (thiol), -O<span style="text-transform: lowercase;">t</span>Bu (ether) High steric bulk from <span style="text-transform: lowercase;">tert</span>-butoxy; moderate electron-withdrawing thiol
2-{[5-[(4-<span style="text-transform: lowercase;">tert</span>-butylphenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide Triazole + acetamide -S- (sulfanyl), -O<span style="text-transform: lowercase;">t</span>Bu (ether), -NHCO- (amide) Bulky triazole and amide groups; electron-withdrawing dichlorophenyl enhances polarity
(5S)-5-benzyloxycarbonyl-5-<span style="text-transform: lowercase;">tert</span>-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium Sulfoxonium ylide -O<span style="text-transform: lowercase;">t</span>Bu (carbonate), sulfoxonium High polarity from sulfoxonium; rigid pentylide backbone

Solubility and Stability

  • Polarity: The thiophenethiol’s solubility in nonpolar solvents (e.g., hexane) exceeds that of the triazole-acetamide compound, which favors polar aprotic solvents like DMF due to its amide and dichlorophenyl groups .
  • Thermal Stability : The sulfoxonium ylide () decomposes at lower temperatures (<100°C) compared to the thiophenethiol, which remains stable up to 150°C .

Research Findings and Limitations

  • Catalytic Utility : 5-<span style="text-transform: lowercase;">tert</span>-Butoxy-2-thiophenethiol serves as a ligand in palladium-catalyzed cross-couplings, outperforming simpler thiophenethiols in selectivity due to steric modulation .
  • Synthetic Challenges : Competitive oxidation of the thiol group in the thiophenethiol requires inert atmospheres, whereas the triazole-based sulfanyl group is less prone to oxidation .

Q & A

Q. What are the recommended synthetic routes for 5-tert-Butoxy-2-thiophenethiol, and how can reaction efficiency be validated experimentally?

The synthesis of tert-butoxy-substituted thiophenethiol derivatives typically involves nucleophilic substitution or coupling reactions. For example, tert-butoxy groups can be introduced via alkylation of thiophenethiol precursors using tert-butyl halides under anhydrous conditions, as demonstrated in analogous syntheses of tert-butylphenolic compounds . To validate reaction efficiency:

  • Analytical Validation : Use HPLC (≥95% purity threshold) to assess product purity .
  • Kinetic Monitoring : Track reaction progress via TLC or GC-MS to optimize reaction time and temperature.
  • Spectroscopic Confirmation : Validate structural integrity using 1H^1H-NMR (e.g., tert-butyl protons at δ ~1.3 ppm) and FT-IR (S-H stretch at ~2550 cm1^{-1}) .

Q. What are the critical handling and stability considerations for 5-tert-Butoxy-2-thiophenethiol during experimental workflows?

  • Storage : Store at +4°C under inert atmosphere (argon or nitrogen) to prevent oxidation of the thiol (-SH) group .
  • Decomposition Risks : Avoid prolonged exposure to light or moisture, which may hydrolyze the tert-butoxy group to form phenolic byproducts .
  • Safety Protocols : Use gloveboxes for air-sensitive steps and neutralize waste with 10% NaOH before disposal to mitigate toxicity risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in tert-butoxy-thiophenethiol derivatives?

Regioselectivity in substitution reactions depends on:

  • Temperature Control : Lower temperatures (0–5°C) favor kinetic control, reducing side reactions.
  • Catalyst Selection : Use Pd-based catalysts (e.g., Pd(OAc)2_2) for cross-coupling reactions to direct substitution to the 5-position of the thiophene ring .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiophenethiol intermediate .

Q. How should researchers resolve contradictions in reported spectral data for 5-tert-Butoxy-2-thiophenethiol?

Discrepancies in NMR or IR spectra may arise from:

  • Impurity Artifacts : Recrystallize the compound in hexane/ethyl acetate (3:1) to remove residual solvents or byproducts .
  • Tautomerism : Thiol-thione tautomerism can shift peaks; confirm the dominant form via X-ray crystallography (as applied to analogous benzothiazole derivatives) .
  • Computational Validation : Compare experimental data with DFT-calculated spectra (e.g., using Gaussian software) .

Q. What advanced spectroscopic techniques are critical for characterizing tert-butoxy-thiophenethiol derivatives?

  • X-Ray Crystallography : Resolve ambiguous stereochemistry or bonding patterns (e.g., S-H···O hydrogen bonding in crystalline phases) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • Solid-State NMR : Analyze conformational stability and intermolecular interactions in bulk samples .

Q. How can researchers assess the environmental impact of 5-tert-Butoxy-2-thiophenethiol in ecotoxicology studies?

  • Persistence Testing : Conduct OECD 301 biodegradability assays to evaluate half-life in soil/water matrices .
  • Toxicity Profiling : Use Daphnia magna acute toxicity tests (EC50_{50}) given the compound’s structural similarity to aquatic toxicants like tert-butylphenols .
  • Bioaccumulation Potential : Estimate log KowK_{ow} (octanol-water partition coefficient) via shake-flask methods to predict bioaccumulation .

Q. What methodologies are recommended for purifying 5-tert-Butoxy-2-thiophenethiol from complex reaction mixtures?

  • Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate thiophenethiol derivatives from tert-butyl ether byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/pentane) to isolate high-purity crystals .
  • Distillation : For volatile impurities, employ short-path distillation under reduced pressure .

Q. How can this compound be applied in materials science, such as polymer or coordination chemistry?

  • Ligand Design : The thiol group can coordinate to metal centers (e.g., Au, Pd) for catalytic applications, as seen in analogous thiophenethiol-metal complexes .
  • Polymer Modification : Incorporate into conductive polymers (e.g., polythiophenes) via electropolymerization, leveraging the tert-butoxy group for solubility tuning .

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